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4-(Phenoxyacetyl)benzaldehyde

Cat. No.: B7849151
M. Wt: 240.25 g/mol
InChI Key: GUVOQAYPLGTKRC-UHFFFAOYSA-N
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Description

Contextualization within Aromatic Aldehyde Chemistry

Aromatic aldehydes are a cornerstone of organic chemistry, characterized by a formyl group (-CHO) attached to an aromatic ring system. Their chemistry is dominated by the electrophilic nature of the aldehyde carbon and the influence of the aromatic ring on its reactivity. The compound 4-(Phenoxyacetyl)benzaldehyde, with the chemical structure C₆H₅OCH₂CO-C₆H₄-CHO, is a distinct member of this class.

It is distinguished by several key structural features:

Aromatic Aldehyde Group: The formyl group is a primary site for nucleophilic attack and condensation reactions.

Ketone Functionality: The presence of a ketone group (C=O) within the phenoxyacetyl substituent introduces a second electrophilic center, making the molecule bifunctional.

Ether Linkage: A phenoxy group (C₆H₅O-) is connected to the acetyl fragment, which influences the electronic properties and steric profile of the molecule.

Para-Substitution: The phenoxyacetyl group is located at the para-position to the aldehyde, which minimizes steric hindrance at the formyl group and allows for the electronic effects of the substituent to be transmitted through the benzene (B151609) ring.

Unlike simpler structures such as 4-phenoxybenzaldehyde, where the phenoxy group is directly attached to the benzaldehyde (B42025) ring, this compound possesses a more complex side chain containing a carbonyl group. This introduces a wider range of reactivity and potential for intramolecular reactions. The presence of two distinct carbonyl groups (aldehyde and ketone) with different reactivities is a key feature that positions this compound as a potentially valuable and specialized reagent.

Significance as a Synthetic Intermediate and Reactive Scaffold

The synthetic utility of a molecule is determined by its reactive sites and its ability to serve as a precursor for more complex structures. Aldehydes are well-established as versatile building blocks in medicinal chemistry and materials science. sigmaaldrich.com this compound, with its multiple functional groups, is a prime candidate for a reactive scaffold in the synthesis of a variety of organic compounds, particularly heterocyclic systems.

The principal reactive sites and their potential transformations are:

The Aldehyde Carbonyl: This is typically more reactive than the ketone carbonyl. It can readily participate in a range of classical organic reactions.

The Ketone Carbonyl: While less reactive than the aldehyde, it can undergo similar nucleophilic additions and condensations, often under slightly different reaction conditions. This differential reactivity can be exploited for selective synthesis.

The α-Methylene Group: The methylene (B1212753) protons (—CH₂—) adjacent to the ketone are acidic and can be deprotonated to form an enolate, enabling a host of alkylation and condensation reactions.

This combination of functional groups allows this compound to be a precursor for diverse molecular architectures. For instance, it can undergo reactions like the Claisen-Schmidt condensation with various ketones or active methylene compounds to form chalcone-like structures, which are themselves important intermediates for synthesizing flavonoids, pyrazolines, and other heterocyclic compounds. researchgate.netchemrevlett.comjetir.orgmdpi.com

The table below outlines some of the fundamental reactions that the functional groups within this compound can undergo, highlighting its versatility as a synthetic intermediate.

Functional GroupReaction TypeReagents/ConditionsPotential Product Type
AldehydeWittig Reaction Phosphonium ylides (e.g., Ph₃P=CHR)Alkenes
AldehydeClaisen-Schmidt Condensation Ketones (e.g., Acetophenone) in base or acidChalcones
AldehydeReductive Amination Amines, Reducing agent (e.g., NaBH₃CN)Substituted Amines
AldehydeOxidation Oxidizing agents (e.g., KMnO₄, K₂Cr₂O₇)Carboxylic Acids
AldehydeReduction Reducing agents (e.g., NaBH₄)Primary Alcohols
KetoneReduction Reducing agents (e.g., NaBH₄)Secondary Alcohols
Ketone & AldehydeHeterocycle Formation Dinucleophiles (e.g., Hydrazine, o-Phenylenediamine)Pyrazoles, Benzodiazepines, etc. scholarsresearchlibrary.com

The ability to selectively target one carbonyl group over the other, or to engage both in a stepwise or one-pot reaction, makes this compound a highly valuable, albeit specialized, scaffold for constructing complex molecules with potential applications in medicinal chemistry and materials science. Its derivatives could be explored for a range of biological activities, as is common for complex aromatic aldehydes and ketones. researchgate.netnih.govbiomedpharmajournal.orgbiomedpharmajournal.org

Structure

2D Structure

Chemical Structure Depiction
molecular formula C15H12O3 B7849151 4-(Phenoxyacetyl)benzaldehyde

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-(2-phenoxyacetyl)benzaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12O3/c16-10-12-6-8-13(9-7-12)15(17)11-18-14-4-2-1-3-5-14/h1-10H,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GUVOQAYPLGTKRC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OCC(=O)C2=CC=C(C=C2)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 4 Phenoxyacetyl Benzaldehyde and Analogues

Established Synthetic Pathways

Traditional synthetic routes to phenoxyacetyl benzaldehyde (B42025) derivatives often rely on well-established reactions such as nucleophilic aromatic substitution and Williamson etherification. These methods provide reliable access to the target compounds, although they may have limitations in terms of substrate scope and reaction conditions.

Nucleophilic aromatic substitution (SNAr) is a key reaction for the synthesis of aryl ethers, including those derived from benzaldehyde. In this approach, an activated aryl halide, typically with electron-withdrawing groups positioned ortho or para to the leaving group, reacts with a nucleophile. chemistrysteps.comlibretexts.orgmasterorganicchemistry.com For the synthesis of 4-(phenoxyacetyl)benzaldehyde, a relevant SNAr strategy would involve the reaction of a phenoxide with a 4-halobenzaldehyde derivative that has been appropriately activated.

The mechanism of SNAr involves the addition of the nucleophile to the aromatic ring, forming a resonance-stabilized intermediate known as a Meisenheimer complex. libretexts.org This is followed by the elimination of the leaving group, which restores the aromaticity of the ring. chemistrysteps.com The rate of reaction is influenced by the nature of the leaving group, with fluoride (B91410) often being the most effective due to the high polarization of the C-F bond, which facilitates the initial nucleophilic attack. youtube.com The presence of strong electron-withdrawing groups, such as a nitro group, is crucial for activating the aromatic ring towards nucleophilic attack. chemistrysteps.commasterorganicchemistry.com

A potential synthetic route to a precursor of this compound using an SNAr approach could involve the reaction of 4-fluoro-3-phenoxy-benzaldehyde ethylene (B1197577) acetal (B89532) with a suitable nucleophile. justia.com The acetal serves as a protecting group for the aldehyde functionality during the substitution reaction.

Reactant 1Reactant 2Key Reaction TypeProduct Aspect
Activated Aryl Halide (e.g., 4-fluorobenzaldehyde (B137897) derivative)PhenoxideNucleophilic Aromatic Substitution (SNAr)Formation of the ether linkage

The Williamson ether synthesis is a versatile and widely used method for preparing ethers, and it is highly applicable to the synthesis of phenoxyacetyl derivatives. masterorganicchemistry.comwikipedia.org This reaction involves the SN2 displacement of a halide or other suitable leaving group by an alkoxide or phenoxide ion. masterorganicchemistry.comwikipedia.orgjk-sci.com In the context of synthesizing this compound, this strategy typically involves the reaction of 4-hydroxybenzaldehyde (B117250) with a phenoxyacetyl halide.

The reaction is generally carried out in the presence of a base, which deprotonates the hydroxyl group of 4-hydroxybenzaldehyde to form a more nucleophilic phenoxide ion. jk-sci.com The choice of base and solvent is critical to the success of the reaction, with common choices including sodium hydride, potassium carbonate, and various alkoxides. jk-sci.com Dipolar aprotic solvents such as DMF or DMSO are often used to minimize side reactions like dehydrohalogenation. jk-sci.com

A specific example of this strategy is the synthesis of 4-phenacyloxy benzaldehyde derivatives, which are structurally similar to this compound. In this synthesis, 4-hydroxybenzaldehyde is reacted with a phenacyl bromide derivative in the presence of triethylamine (B128534) as a catalyst in a micellar medium. orientjchem.orgresearchgate.netresearchgate.net This method has been shown to produce the desired products in good yields. orientjchem.org

Reactant 1Reactant 2Key Reaction TypeProduct Aspect
4-HydroxybenzaldehydePhenoxyacetyl Halide (e.g., phenoxyacetyl chloride)Williamson Ether Synthesis (SN2)Formation of the ether linkage

Advanced Synthetic Approaches

Modern organic synthesis has seen the development of more sophisticated methods that offer greater control over chemo- and regioselectivity, as well as the ability to construct complex molecules in a more efficient manner through multicomponent reactions.

The selective functionalization of benzaldehyde derivatives is a significant challenge in organic synthesis due to the presence of multiple reactive sites. Chemo- and regioselective methods aim to address this challenge by directing reactions to a specific functional group or position on the aromatic ring.

One approach to achieving regioselectivity is through the use of directing groups. For example, in the synthesis of ortho-substituted benzaldehyde derivatives, a directed metalation strategy can be employed. This involves the use of a directing group to guide a metalating agent, such as butyllithium, to the desired position, followed by quenching with an electrophile.

Another important aspect of selectivity is the protection of certain functional groups. For instance, the regioselective protection of one hydroxyl group in 3,4-dihydroxybenzaldehyde (B13553) has been achieved using various protecting groups, allowing for the selective functionalization of the remaining hydroxyl group. mdpi.com

Carbene-catalyzed reactions have also emerged as a powerful tool for the chemo- and enantioselective synthesis of complex molecules containing a benzaldehyde moiety. ntu.edu.sg These reactions often involve the selective activation of one aldehyde in the presence of another, leading to the formation of highly functionalized products with excellent stereocontrol. ntu.edu.sg

Multicomponent reactions (MCRs) are highly efficient processes in which three or more reactants combine in a single synthetic operation to form a product that contains substantial portions of all the reactants. nih.gov MCRs offer several advantages over traditional multistep syntheses, including higher atom economy, reduced waste generation, and simplified purification procedures. nih.gov

Several classic MCRs, such as the Mannich, Biginelli, and Hantzsch reactions, involve the use of aldehydes as key building blocks. organic-chemistry.org These reactions allow for the rapid construction of complex molecular scaffolds. For example, the Mannich reaction involves the aminoalkylation of an acidic proton located on a carbonyl compound, using an aldehyde and a primary or secondary amine. mdpi.com

More recent developments in MCRs have focused on the development of novel reaction pathways and the use of new catalysts to expand the scope of these transformations. nih.govmdpi.com For instance, five-component reactions have been developed for the synthesis of highly functionalized piperidine (B6355638) derivatives. nih.gov The functionalization of aldehydes through MCRs provides a powerful strategy for the synthesis of diverse libraries of compounds, including analogues of this compound.

Green Chemistry Principles in the Synthesis of Benzaldehyde Derivatives

The principles of green chemistry are increasingly being applied to the synthesis of organic compounds, including benzaldehyde derivatives, with the aim of developing more environmentally friendly and sustainable processes. researchgate.net Key aspects of green chemistry include the use of renewable feedstocks, the reduction of waste, the use of safer solvents and reagents, and the development of energy-efficient processes.

One area of focus has been the development of greener oxidation methods for the synthesis of benzaldehyde and its derivatives. Traditional methods often rely on stoichiometric amounts of hazardous oxidizing agents, such as chromium and manganese compounds. misericordia.edu Greener alternatives include the use of molecular oxygen as the terminal oxidant, often in conjunction with a catalyst. misericordia.eduqualitas1998.net For example, the aerobic oxidation of benzyl (B1604629) alcohol to benzaldehyde can be achieved using gold nanoparticles supported on a solid support. qualitas1998.net

Solvent selection is another critical aspect of green chemistry. The use of hazardous organic solvents can be minimized or eliminated through the use of solvent-free reactions or by employing greener solvents such as water or deep eutectic solvents (DESs). rsc.orgnih.gov For example, the synthesis of benzimidazole (B57391) derivatives from benzaldehyde and o-phenylenediamine (B120857) has been successfully carried out in a DES, which acts as both the solvent and a reactant. nih.gov

The use of microwave irradiation can also contribute to greener synthetic processes by reducing reaction times and energy consumption. misericordia.edu The application of these green chemistry principles to the synthesis of this compound and its analogues can lead to more sustainable and environmentally benign manufacturing processes.

Solvent-Free Reaction Conditions

The elimination of volatile organic solvents is a primary goal in green chemistry. Solvent-free, or neat, reaction conditions not only reduce environmental pollution but can also lead to improved reaction kinetics and easier product isolation. Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for conducting solvent-free reactions.

One notable approach involves the tandem synthesis of alkyl aryl ethers under microwave irradiation using a solid support. orgchemres.org In a procedure analogous to the synthesis of this compound, various alkyl aryl ethers have been synthesized from alcohols and phenols with alkyl halides in the presence of potassium carbonate as a mild, solid base. orgchemres.org This method is rapid, efficient, and scalable. orgchemres.org The use of microwave irradiation accelerates the rate of reaction, often reducing reaction times from hours to minutes. oatext.com

Another relevant solvent-free approach is the use of micellar media. The synthesis of 4-phenacyloxy benzaldehyde derivatives, which are structurally similar to this compound, has been successfully achieved in a micellar medium at room temperature. cem.com Micelles are aggregates of surfactant molecules in water that can create a microenvironment suitable for organic reactions, thus obviating the need for bulk organic solvents. This technique combines the benefits of an aqueous reaction medium with the ability to solubilize organic reactants.

Below is a data table summarizing the solvent-free synthesis of 4-phenacyloxy benzaldehyde derivatives, which serves as a model for the synthesis of this compound.

Reactant 1Reactant 2ConditionsYield (%)Reference
4-hydroxybenzaldehydephenacyl bromideTriethylamine, micellar media, room temp., 7h60 cem.com
4-hydroxy-3-methoxybenzaldehydephenacyl bromideTriethylamine, micellar media, room temp., 5h62 cem.com
4-hydroxybenzaldehyde4'-bromophenacyl bromideTriethylamine, micellar media, room temp., 20h66 cem.com
4-hydroxy-3-methoxybenzaldehyde4'-bromophenacyl bromideTriethylamine, micellar media, room temp., 20h46.3 cem.com

Catalysis in Sustainable Synthesis

Catalysis is a fundamental pillar of sustainable chemistry, enabling reactions to proceed with high efficiency and selectivity under milder conditions. In the context of synthesizing this compound and its analogs, catalysis plays a crucial role in enhancing the sustainability of the Williamson ether synthesis, the key reaction for forming the ether linkage.

As mentioned in the previous section, the synthesis of 4-phenacyloxy benzaldehyde derivatives in micellar media utilizes triethylamine as a catalyst. cem.com Triethylamine, a common organic base, facilitates the deprotonation of the phenolic hydroxyl group, which is a necessary step for the subsequent nucleophilic attack on the alkyl halide. wikipedia.org The use of a catalyst in conjunction with a micellar system represents a synergistic approach to sustainable synthesis, as it combines the benefits of accelerated reaction rates with a green reaction medium. nih.gov

The broader field of sustainable catalysis offers numerous other possibilities for the synthesis of aryl ethers. For instance, palladium-catalyzed cross-coupling reactions have been developed for the formation of C-O bonds under mild conditions. organic-chemistry.org These methods often employ sophisticated ligand systems to achieve high yields and functional group tolerance. organic-chemistry.org While not yet specifically reported for this compound, these advanced catalytic systems hold great promise for its future sustainable synthesis.

The following table details the triethylamine-catalyzed synthesis of 4-phenacyloxy benzaldehyde derivatives in a micellar medium.

Reactant 1Reactant 2CatalystSolvent SystemYield (%)Reference
4-hydroxybenzaldehydephenacyl bromideTriethylamineMicellar Media (aqueous)60 cem.com
4-hydroxy-3-methoxybenzaldehydephenacyl bromideTriethylamineMicellar Media (aqueous)62 cem.com
4-hydroxybenzaldehyde4'-bromophenacyl bromideTriethylamineMicellar Media (aqueous)66 cem.com
4-hydroxy-3-methoxybenzaldehyde4'-bromophenacyl bromideTriethylamineMicellar Media (aqueous)46.3 cem.com

Mechanochemical Approaches in Organic Synthesis

Mechanochemistry, the use of mechanical force to induce chemical reactions, is a rapidly growing area of green chemistry. By grinding, milling, or shearing reactants together, often in the absence of a solvent, chemical transformations can be achieved with high efficiency and minimal waste. Ball milling is a common technique employed for mechanochemical synthesis.

While a specific mechanochemical synthesis of this compound has not been reported, the principles of mechanochemistry have been successfully applied to a wide range of organic reactions, including the formation of C-O bonds. For instance, the mechanochemical synthesis of aryl fluorides has been demonstrated using a piezoelectric material as a redox catalyst under ball milling conditions. wikipedia.orgwikipedia.org This highlights the potential of mechanochemistry to facilitate reactions that are challenging under conventional conditions.

The Williamson ether synthesis is amenable to mechanochemical activation. The solid-state reaction between a phenoxide salt and an alkyl halide can be promoted by the intimate mixing and energy input provided by ball milling. This approach avoids the need for solvents and can lead to shorter reaction times and simplified work-up procedures.

Although a direct example for the target compound is not available, the table below presents a conceptual framework for a mechanochemical Williamson-type synthesis for an aryl ether, based on the general principles of this methodology.

Reactant 1Reactant 2ConditionsExpected Outcome
Sodium 4-formylphenoxidePhenoxyacetyl chlorideBall milling (e.g., 30 Hz, 60 min), solvent-freeFormation of this compound

This table illustrates the potential application of mechanochemistry to the synthesis of the target compound, a promising avenue for future research in the sustainable production of this compound and its analogs.

Reactivity and Mechanistic Studies of 4 Phenoxyacetyl Benzaldehyde

Carbonyl Group Reactivity of Aldehydes

The aldehyde functional group in 4-(Phenoxyacetyl)benzaldehyde is the primary center of reactivity for the transformations discussed below. Its electrophilic nature, influenced by the electronic effects of the substituted benzene (B151609) ring, governs its interaction with various reagents.

Nucleophilic Addition Reactions

Nucleophilic addition is the characteristic reaction of aldehydes. It involves the attack of a nucleophile on the carbonyl carbon, leading to a tetrahedral intermediate which is then typically protonated to form the final product.

Iminium and Schiff Base Formation with Nitrogen Nucleophiles

The reaction of an aldehyde with a primary amine is a standard method for forming an imine, also known as a Schiff base. This condensation reaction typically proceeds via a carbinolamine intermediate, which then dehydrates to form the characteristic carbon-nitrogen double bond. Although this is a common reaction for aldehydes, specific studies detailing the synthesis of Schiff bases from this compound and various nitrogen nucleophiles are not documented in the searched literature.

Aldehyde Condensation Reactions (e.g., Perkin, Knoevenagel, Biginelli)

Aldehyde condensation reactions are crucial for forming new carbon-carbon and carbon-heteroatom bonds.

Perkin Reaction: This reaction typically involves the condensation of an aromatic aldehyde with an acid anhydride to form an α,β-unsaturated carboxylic acid. No specific examples of the Perkin reaction using this compound were found.

Knoevenagel Condensation: This reaction involves the condensation of an aldehyde with a compound containing an active methylene (B1212753) group (e.g., malonic esters, malononitrile). Despite the broad applicability of this reaction, its specific application to this compound has not been reported.

Biginelli Reaction: This is a one-pot multicomponent reaction that synthesizes 3,4-dihydropyrimidin-2(1H)-ones from an aldehyde, a β-ketoester, and urea. While a versatile reaction for many aldehydes, literature detailing the use of this compound as the aldehyde component is not available.

Wittig Reaction and Related Olefination Pathways

The Wittig reaction is a widely used method to convert aldehydes into alkenes by reacting them with a phosphorus ylide (Wittig reagent). This reaction is known for its reliability and stereochemical control. However, specific reports on the olefination of this compound via the Wittig reaction or similar pathways are absent from the reviewed scientific papers.

Oxidation Reactions of the Aldehyde Moiety

The aldehyde group is readily oxidized to a carboxylic acid using a variety of oxidizing agents. This is a fundamental transformation in organic synthesis. The expected product from the oxidation of this compound would be 4-(phenoxyacetyl)benzoic acid. However, specific studies detailing this oxidation, including reagents, conditions, and yields, could not be located.

Reduction Reactions of the Aldehyde Moiety

Aldehydes can be easily reduced to primary alcohols. The reduction of this compound would yield [4-(phenoxyacetyl)phenyl]methanol. Common reducing agents for this transformation include sodium borohydride and lithium aluminum hydride. Despite the routine nature of this reaction, specific documented examples for this compound are not available in the scientific literature.

Phenoxyacetyl Moiety Reactivity

The phenoxyacetyl group, -C(O)CH₂OPh, is a key structural feature that dictates a significant portion of the molecule's chemical behavior. Its reactivity is centered on the ether linkage and the adjacent acetyl group.

The ether bond in this compound is an aryl alkyl ether linkage. Such ethers are susceptible to cleavage under strongly acidic conditions, typically with hydrohalic acids like hydrobromic acid (HBr) or hydroiodic acid (HI). libretexts.orglibretexts.orgopenstax.org The reaction is a classic nucleophilic substitution. wikipedia.org

The mechanism proceeds via protonation of the ether oxygen by the strong acid, which transforms the alkoxy group into a good leaving group (an alcohol). libretexts.orgmasterorganicchemistry.com Subsequently, the halide anion (Br⁻ or I⁻) acts as a nucleophile. In the case of aryl alkyl ethers, the nucleophilic attack occurs at the less sterically hindered alkyl carbon rather than the aromatic ring carbon. libretexts.orgopenstax.org This is because an Sₙ2 attack on an sp²-hybridized aromatic carbon is highly unfavorable. masterorganicchemistry.com

Consequently, the cleavage of this compound with an acid like HI will yield 4-(bromoacetyl)benzaldehyde and phenol. The reaction will not produce 4-hydroxybenzaldehyde (B117250) and phenacyl bromide. libretexts.orglibretexts.org Even with an excess of the acid, the phenol produced is unreactive towards further nucleophilic substitution. libretexts.orgmasterorganicchemistry.com

Table 1: Predicted Products of Ether Cleavage of this compound

Reactant Reagent Predicted Products Mechanism Type
This compound HBr (conc.) 4-(Bromoacetyl)benzaldehyde, Phenol Sₙ2

The acetyl group contains a carbonyl function and an adjacent methylene group (-CH₂-). The hydrogen atoms on this methylene group are known as α-hydrogens, and they are acidic due to the electron-withdrawing effect of the adjacent carbonyl group and the neighboring ether oxygen. This acidity makes the α-carbon a prime site for C–H activation. springernature.com

Deprotonation of the α-carbon by a suitable base generates a resonance-stabilized enolate ion. This enolate is a potent nucleophile and can participate in a variety of bond-forming reactions, such as alkylations, aldol (B89426) condensations, and other C-C coupling processes. Transition metal catalysis is a common strategy to facilitate such C-H activation, enabling a wide range of molecular syntheses. springernature.com While specific studies on this compound are limited, the principles of α-C–H activation are fundamental in organic chemistry and would be applicable to this molecule for synthesizing more complex structures. nih.gov

Intramolecular Cyclization and Rearrangement Processes

The structure of this compound, featuring a flexible ether linkage connecting two aromatic systems (one of which is part of the phenacyl group), allows for the possibility of intramolecular reactions where different parts of the molecule react with each other to form new ring systems. researchgate.netnih.gov

Cross-dehydrogenative coupling (CDC) is a powerful strategy for forming C-C bonds by combining two C-H bonds, typically with the aid of an oxidant. sioc-journal.cnresearchgate.netrsc.org Intramolecular CDC reactions are particularly useful for synthesizing cyclic ketones. researchgate.net

A relevant analogue is the intramolecular acylation of 2-aryloxybenzaldehydes to form xanthones (a class of tricyclic ketones). researchgate.net This reaction involves the activation of the aldehyde C-H bond and a C-H bond on the adjacent aromatic ring, followed by cyclization. researchgate.net Although this compound does not have the ortho-phenoxy linkage that directly leads to xanthone, similar intramolecular CDC reactions could be envisioned under appropriate catalytic conditions, potentially leading to the formation of novel polycyclic structures. Such reactions represent an efficient pathway to complex molecules by leveraging existing C-H bonds without the need for pre-functionalization of the starting materials. nih.gov

Elucidation of Reaction Mechanisms

Determining the precise mechanism of a chemical reaction involves a combination of experimental and computational approaches, with kinetic studies being a cornerstone for understanding reaction pathways.

Kinetic studies measure the rate of a reaction and how it is affected by factors such as reactant concentrations, temperature, and catalysts. This data is used to determine the reaction order and the rate law, providing critical insights into the mechanism's elementary steps.

For instance, a kinetic investigation of a reaction involving a benzaldehyde (B42025) derivative, such as the oxidation of 4-hydroxybenzaldehyde by potassium permanganate, was performed under pseudo-first-order conditions. sphinxsai.com In that study, the reaction progress was monitored spectrophotometrically, and by systematically varying the concentration of each reactant, the researchers determined the order of the reaction with respect to the oxidant, the substrate, and the acid catalyst. sphinxsai.com

A similar methodology could be applied to study the reactions of this compound. For example, to study its ether cleavage, one could monitor the disappearance of the starting material or the appearance of a product over time at various initial concentrations of the ether and the acid.

Table 2: Hypothetical Kinetic Data for Determining Reaction Order This table illustrates the method of initial rates for a hypothetical reaction: A + B → C

Experiment Initial [A] (M) Initial [B] (M) Initial Rate (M/s)
1 0.10 0.10 1.2 x 10⁻³
2 0.20 0.10 2.4 x 10⁻³

From this hypothetical data, doubling the concentration of reactant A while holding B constant doubles the rate, indicating the reaction is first-order in A. Doubling the concentration of B while holding A constant quadruples the rate, indicating the reaction is second-order in B. While specific kinetic data for this compound is not available in the cited literature, these established principles form the basis for elucidating its reaction mechanisms. sphinxsai.comtue.nl

Advanced Spectroscopic and Computational Characterization of 4 Phenoxyacetyl Benzaldehyde

High-Resolution Spectroscopic Analysis for Structural Elucidation of Reactive Intermediates and Products

Spectroscopic methods are fundamental in confirming the molecular structure and identifying the functional groups within 4-(Phenoxyacetyl)benzaldehyde. Techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR), and Raman spectroscopy offer complementary information crucial for a complete structural assignment.

Nuclear Magnetic Resonance (NMR) spectroscopy is an essential tool for unequivocally determining the carbon-hydrogen framework of this compound. Through ¹H and ¹³C NMR, the precise chemical environment of each nucleus can be mapped, providing confirmation of the compound's connectivity.

¹H NMR Spectroscopy: The proton NMR spectrum provides information on the number of different types of protons and their neighboring environments. For this compound, distinct signals are predicted for the aldehyde proton, the protons on the two aromatic rings, and the methylene (B1212753) bridge protons. The aldehyde proton is expected to appear as a singlet at a significantly downfield chemical shift (around 10.0 ppm) due to the strong deshielding effect of the carbonyl group orientjchem.org. The para-substituted benzaldehyde (B42025) ring should exhibit a characteristic pair of doublets. The methylene protons (-CO-CH₂-O-) are anticipated to produce a sharp singlet, as they have no adjacent protons, in a region deshielded by both the ketone and ether functionalities orientjchem.org.

¹³C NMR Spectroscopy: The carbon NMR spectrum reveals the number of chemically non-equivalent carbon atoms. Two distinct carbonyl carbon signals are expected: one for the aldehyde and one for the ketone. The chemical shifts of the aromatic carbons provide further confirmation of the substitution patterns on both benzene (B151609) rings.

The following table outlines the predicted NMR spectral data for this compound, based on established values for analogous structural motifs.

Predicted ¹H and ¹³C NMR Data for this compound
Atom TypePredicted ¹H Chemical Shift (δ, ppm)Predicted ¹³C Chemical Shift (δ, ppm)Splitting Pattern
Aldehyde (-CHO)~10.0~191.0Singlet (s)
Ketone (-C=O)-~193.0-
Methylene (-CH₂-)~5.3~70.0Singlet (s)
Benzaldehyde Ring (C ortho to CHO)~7.9~132.0Doublet (d)
Benzaldehyde Ring (C meta to CHO)~7.2~130.0Doublet (d)
Phenoxy Ring (C para to O)~7.0~122.0Triplet (t)
Phenoxy Ring (C meta to O)~7.3~130.0Triplet (t)
Phenoxy Ring (C ortho to O)~6.9~115.0Doublet (d)

Advanced 2D NMR techniques, such as COSY (Correlation Spectroscopy) and HMBC (Heteronuclear Multiple Bond Correlation), would be employed to confirm the proton-proton and proton-carbon connectivities, respectively, solidifying the structural assignment.

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, is used to identify the functional groups present in a molecule by probing their characteristic vibrational modes.

Infrared (IR) Spectroscopy: IR spectroscopy measures the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending. The IR spectrum of this compound is expected to show strong, characteristic absorption bands for its key functional groups. Two distinct C=O stretching bands would be highly indicative of the structure: one for the aromatic ketone and another for the aldehyde. The C-O-C stretching of the ether linkage and the characteristic C-H stretches of the aldehyde and aromatic rings are also key diagnostic peaks orientjchem.org.

Raman Spectroscopy: Raman spectroscopy is a complementary technique that measures the inelastic scattering of monochromatic light. It is particularly sensitive to non-polar bonds and symmetric vibrations. For this molecule, Raman spectroscopy would be effective in identifying the symmetric vibrations of the aromatic rings and the C=O bonds.

The table below summarizes the principal predicted vibrational frequencies and their assignments.

Predicted Vibrational Frequencies for this compound
Vibrational ModeFunctional GroupPredicted Wavenumber (cm⁻¹)Expected Intensity (IR)
C-H StretchAromatic3100–3000Medium
C-H StretchAldehyde2850–2800 & 2750–2700Medium, Two Bands
C=O StretchKetone~1695Strong
C=O StretchAldehyde~1705Strong
C=C StretchAromatic Ring1600, 1580, 1500Medium-Strong
C-O-C StretchEther~1240Strong

Quantum Chemical and Density Functional Theory (DFT) Studies

Quantum chemical calculations, particularly those using Density Functional Theory (DFT), provide deep insights into the molecular structure, electronic properties, and reactivity of this compound from a theoretical standpoint. These computational methods are invaluable for complementing and interpreting experimental data.

DFT calculations are employed to determine the most stable three-dimensional arrangement of atoms in the molecule. By using methods like the B3LYP functional with a 6-311G(d,p) basis set, the molecular geometry can be optimized to find its lowest energy state mdpi.comconicet.gov.ar. This process yields precise data on bond lengths, bond angles, and dihedral angles. For this compound, these calculations would reveal the relative orientations of the two aromatic rings and the conformation of the flexible acetyl-ether linkage, which are critical for understanding its chemical behavior.

The electronic properties of a molecule are governed by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

HOMO: Represents the orbital from which an electron is most likely to be donated, indicating sites susceptible to electrophilic attack.

LUMO: Represents the orbital to which an electron is most likely to be accepted, indicating sites for nucleophilic attack.

The energy difference between these two orbitals, known as the HOMO-LUMO energy gap (ΔE), is a critical parameter for assessing the molecule's kinetic stability and chemical reactivity irjweb.com. A smaller energy gap implies that less energy is required to excite an electron, suggesting higher reactivity. For this compound, the HOMO is predicted to be localized primarily on the electron-rich phenoxy ring system, while the LUMO is expected to be distributed over the electron-deficient benzaldehyde and ketone moieties conicet.gov.arnih.gov.

Key Electronic Properties from DFT Calculations
ParameterSignificance
E(HOMO)Energy of the Highest Occupied Molecular Orbital; relates to electron-donating ability.
E(LUMO)Energy of the Lowest Unoccupied Molecular Orbital; relates to electron-accepting ability.
ΔE (HOMO-LUMO Gap)Indicates chemical reactivity and kinetic stability. A smaller gap suggests higher reactivity.

A Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution across a molecule, providing a guide to its reactive sites nih.govrsc.org. The map is color-coded to indicate different regions of electrostatic potential.

Red Regions: Indicate areas of negative electrostatic potential (electron-rich), which are favorable sites for electrophilic attack. In this compound, these would be concentrated around the electronegative oxygen atoms of the two carbonyl groups.

Blue Regions: Indicate areas of positive electrostatic potential (electron-poor), which are susceptible to nucleophilic attack. These regions would likely be found around the aldehyde proton and other aromatic protons mdpi.com.

Green Regions: Represent areas of near-zero or neutral potential, typically over the carbon frameworks of the aromatic rings.

Theoretical Prediction of Spectroscopic Properties (e.g., UV-Vis, IR)

Computational chemistry provides powerful tools for predicting the spectroscopic properties of molecules like this compound, offering insights that complement and guide experimental work. Density Functional Theory (DFT) is a widely used method for these theoretical investigations.

Infrared (IR) Spectroscopy: Theoretical IR spectra are typically calculated using DFT methods, such as B3LYP, often paired with a basis set like 6-311++G(d,p). These calculations provide the vibrational frequencies and intensities of the molecule's normal modes. The theoretical spectrum can then be compared with experimental data, aiding in the assignment of specific spectral bands to the corresponding molecular vibrations. For a molecule like this compound, key vibrational modes would include the stretching of the aldehyde C-H bond, the carbonyl (C=O) groups of both the aldehyde and the acetyl linker, the C-O-C ether linkages, and the various vibrations of the aromatic rings. To improve the agreement between theoretical and experimental frequencies, calculated values are often scaled by an appropriate factor.

UV-Vis Spectroscopy: The electronic absorption properties are commonly predicted using Time-Dependent DFT (TD-DFT). These calculations can determine the wavelengths of maximum absorption (λmax), the corresponding excitation energies, and the oscillator strengths of the electronic transitions. For this compound, the UV-Vis spectrum is expected to be characterized by π→π* transitions within the phenyl rings and n→π* transitions associated with the carbonyl oxygen atoms. The solvent environment can significantly influence the absorption spectrum, and computational models can account for this by using methods like the Polarizable Continuum Model (PCM).

Illustrative Predicted Spectroscopic Data for a Benzaldehyde Derivative

Spectroscopic TechniqueParameterPredicted ValueAssignment
IRν(C=O) aldehyde~1700-1720 cm⁻¹Carbonyl stretch
IRν(C=O) ketone~1680-1700 cm⁻¹Carbonyl stretch
IRν(C-O-C)~1200-1250 cm⁻¹Ether stretch
UV-Visλmax 1~280-300 nmπ→π* transition
UV-Visλmax 2~320-350 nmn→π* transition

Note: The data in this table is illustrative for a generic benzaldehyde derivative and not specific to this compound.

Non-Linear Optical (NLO) Properties and Computational Assessment

Organic molecules with extended π-conjugation and donor-acceptor groups can exhibit significant non-linear optical (NLO) properties, making them of interest for applications in photonics and optoelectronics. The NLO properties of this compound can be assessed through computational methods.

The key parameters that define a molecule's NLO response are the polarizability (α) and the first-order hyperpolarizability (β). These properties can be calculated using DFT methods. The presence of the electron-withdrawing aldehyde group and the phenoxyacetyl moiety can create a charge asymmetry that may enhance the NLO response. Computational studies on similar organic molecules often employ functionals like CAM-B3LYP, which are suitable for describing charge-transfer processes relevant to NLO properties. The calculated hyperpolarizability value is often compared to that of a standard NLO material, such as urea, to evaluate its potential. A higher β value indicates a stronger second-harmonic generation response.

Calculated NLO Properties for a Representative Organic Molecule

ParameterSymbolCalculated Value (a.u.)
Dipole Momentμ~2-5 D
Polarizabilityα~150-250
First HyperpolarizabilityβVariable, often compared to urea

Note: The data in this table is illustrative for a generic organic molecule and not specific to this compound.

Intermolecular Interactions and Self-Assembly in Solid and Solution Phases

The way this compound molecules interact with each other in the solid state and in solution determines its macroscopic properties, such as crystal packing, solubility, and melting point.

Hydrogen Bonding Networks

In the solid state, the crystal structure of this compound is expected to be influenced by a network of weak intermolecular interactions. While it lacks strong hydrogen bond donors like -OH or -NH groups, it can participate in weaker C-H···O hydrogen bonds. orientjchem.org The oxygen atoms of the carbonyl and ether groups can act as hydrogen bond acceptors, while the aromatic and aldehydic C-H groups can act as donors. orientjchem.org These interactions, although individually weak, can collectively play a significant role in the formation of supramolecular assemblies. orientjchem.org X-ray crystallography is the definitive experimental technique for determining these interactions, while computational methods can be used to analyze and quantify their energies. In related benzaldehyde derivatives, these C-H···O interactions have been shown to link molecules into dimers, chains, or more complex three-dimensional networks.

Dimerization Equilibria and Associative Behavior

In solution, molecules of this compound may exhibit associative behavior, such as the formation of dimers. This can be driven by the same weak intermolecular forces that are present in the solid state, particularly the C-H···O interactions involving the polar carbonyl groups. The equilibrium between the monomeric and dimeric forms can be studied using various spectroscopic techniques, such as NMR and vibrational spectroscopy, by observing changes in chemical shifts or vibrational frequencies as a function of concentration or temperature. For instance, studies on the related molecule 4-phenyl-benzaldehyde have revealed the presence of C-H···O bonded dimers in the liquid phase. epa.gov The enthalpy of dimerization, which quantifies the strength of the interaction, can be determined from temperature-dependent spectroscopic measurements. epa.gov Such associative behavior can influence the chemical reactivity and physical properties of the compound in solution.

Derivatization Strategies for Analytical and Synthetic Applications of 4 Phenoxyacetyl Benzaldehyde

Targeted Derivatization for Chromatographic Analysis of Aldehydes

The analysis of aldehydes, including aromatic structures like 4-(Phenoxyacetyl)benzaldehyde, often necessitates derivatization to improve their chromatographic behavior and detection sensitivity. nih.gov The inherent volatility and potential instability of low molecular weight aldehydes can be overcome by converting them into more stable, detectable derivatives. nih.govnih.gov This pre-column or post-column modification is a cornerstone of robust analytical methods, particularly in high-performance liquid chromatography (HPLC). nih.govjascoinc.comresearchgate.net

The selection of a derivatizing agent is critical and is dictated by the analytical technique employed. The primary goal is to attach a chromophore or fluorophore to the aldehyde, enhancing its detectability by UV-Visible or fluorescence detectors, respectively. researchgate.net

Common Derivatization Reagents: One of the most widely used reagents for aldehydes is 2,4-dinitrophenylhydrazine (B122626) (DNPH). nih.govwaters.comhitachi-hightech.com It reacts with the carbonyl group of the aldehyde to form a stable 2,4-dinitrophenylhydrazone derivative. nih.govwaters.com These derivatives are highly colored and absorb strongly in the UV-visible region, making them ideal for HPLC-UV analysis. nih.gov The reaction is typically carried out in an acidic medium, often by drawing a sample through a cartridge impregnated with acidified DNPH. waters.comhitachi-hightech.com

For enhanced sensitivity, fluorescent labeling reagents are employed. A novel reagent, N-acetylhydrazine acridone (B373769) (AHAD), has been developed for the determination of benzaldehyde (B42025). rsc.orgnih.govresearchgate.net It reacts with the aldehyde to form a highly fluorescent hydrazone derivative, allowing for detection at very low concentrations using HPLC with fluorescence detection (HPLC-FL). rsc.orgnih.gov Other reagents, such as 1,3-Cyclohexanedione, are used in post-column derivatization methods, which avoid extensive sample pretreatment. jascoinc.com Advanced reagents like 4-(2-((4-bromophenethyl)dimethylammonio)ethoxy)benzenaminium dibromide (4-APEBA) have been designed for LC-MS analysis, incorporating features that enhance detection and aid in the screening of unknown aldehydes. nih.gov

Reaction Optimization: The efficiency of the derivatization reaction depends on several factors, including pH, temperature, reaction time, and the presence of a catalyst.

pH: The reaction of aldehydes with hydrazine-based reagents like DNPH is acid-catalyzed. nih.gov For instance, the derivatization of aldehydes with DNPH can be performed in acetonitrile (B52724) acidified with formic acid. nih.gov

Temperature and Time: The optimal conditions for the reaction between benzaldehyde and AHAD were found to be 40 °C for 30 minutes. rsc.orgnih.gov Mild conditions, such as derivatization with 4-APEBA at 10 °C, are important to prevent the loss of volatile aldehydes. nih.gov

Catalyst: The AHAD derivatization reaction is effectively catalyzed by trichloroacetic acid. rsc.orgnih.gov

Table 1: Reagents and Conditions for Aldehyde Derivatization
Derivatizing ReagentTarget Analyte GroupTypical Reaction ConditionsDetection MethodReference
2,4-Dinitrophenylhydrazine (DNPH)Aldehydes & KetonesAcidic medium (e.g., formic acid), room temperature, 1 hour.HPLC-UV nih.govwaters.com
N-acetylhydrazine acridone (AHAD)Benzaldehyde40 °C for 30 min with trichloroacetic acid as a catalyst.HPLC-FL rsc.orgnih.gov
1,3-CyclohexanedioneAliphatic AldehydesPost-column reaction.HPLC-FL jascoinc.com
4-APEBAAldehydespH 5.7, 10 °C.LC-MS/MS nih.gov

Once derivatized, the products are separated and detected using chromatographic techniques. The choice of detector is linked to the properties of the derivative.

HPLC with UV Detection: DNPH derivatives are commonly analyzed by HPLC with UV detection. nih.gov This method is robust, reproducible, and widely used for quantifying carbonyl compounds in various environmental and biological samples. nih.gov

HPLC with Fluorescence Detection (HPLC-FL): For higher sensitivity, derivatives formed with fluorescent tags like AHAD are used. rsc.orgnih.gov The benzaldehyde-AHAD derivative is separated on a reversed-phase C18 column and detected with excitation and emission wavelengths of 371 nm and 421 nm, respectively. nih.gov

Liquid Chromatography-Mass Spectrometry (LC-MS): LC coupled with mass spectrometry offers high selectivity and specificity. nih.gov Derivatization can enhance ionization efficiency for MS detection. nih.gov For example, LC/APCI-MS/MS (Atmospheric Pressure Chemical Ionization Tandem Mass Spectrometry) has been used to quantify 2,4-dinitrophenylhydrazone derivatives. nih.gov Advanced reagents can be designed to include isotopic signatures and specific fragmentation patterns to improve identification in complex matrices. nih.gov

Synthetic Derivatization for Scaffold Diversity and Late-Stage Functionalization

The chemical structure of this compound serves as a versatile scaffold that can be synthetically modified to generate a library of new compounds with diverse properties. This is particularly relevant in medicinal chemistry and materials science. Research on the closely related compound, 4-phenacyloxy benzaldehyde, provides a strong model for the synthetic potential of this structural class. orientjchem.orgresearchgate.net

Derivatives of 4-phenacyloxy benzaldehyde have been synthesized through the substitution reaction of 4-hydroxybenzaldehyde (B117250) derivatives with various phenacyl bromide derivatives. orientjchem.orgresearchgate.net This approach allows for systematic modification at two key positions: the benzaldehyde ring and the phenacyl ring, leading to significant scaffold diversity.

For example, starting with 4-hydroxybenzaldehyde or 4-hydroxy-3-methoxybenzaldehyde (vanillin) and reacting them with phenacyl bromide or 4'-bromo phenacyl bromide yields a range of derivatives. orientjchem.org The reaction is typically performed in a solvent like methanol (B129727) or ethanol (B145695) at room temperature, using a catalyst such as triethylamine (B128534). orientjchem.org

Table 2: Examples of Synthesized 4-Phenacyloxy Benzaldehyde Derivatives
Derivative NameBenzaldehyde PrecursorPhenacyl Bromide PrecursorYield (%)Reference
4-phenacyloxy-benzaldehyde (PB1)4-hydroxy benzaldehydephenacyl bromide60 orientjchem.org
4-phenacyloxy-3-methoxy-benzaldehyde (PB2)4-hydroxy 3-methoxy benzaldehydephenacyl bromide46 orientjchem.org
4-(4'-bromo)-phenacyloxy-benzaldehyde (PB3)4-hydroxy benzaldehyde4'-bromo phenacyl bromide66 orientjchem.org
4-(4'-bromo)-phenacyloxy-3-methoxy benzaldehyde (PB4)4-hydroxy 3-methoxy benzaldehyde4'-bromo phenacyl bromide62 orientjchem.orgresearchgate.net

This synthetic strategy demonstrates how the core structure can be systematically altered. The aldehyde functional group itself can be further derivatized through reactions like aldol (B89426) condensation to create more complex molecules, such as chalcone (B49325) analogs. univ-ovidius.ro

Furthermore, the concept of late-stage functionalization (LSF) is highly applicable. LSF refers to the introduction of functional groups into a complex molecule at a late stage of the synthesis. This strategy is highly valuable in drug discovery for rapidly generating analogues to map structure-activity relationships. researchgate.net The this compound scaffold has multiple sites amenable to LSF, including the aromatic C-H bonds on both the benzaldehyde and phenoxy rings, which could be targeted for functionalization to fine-tune the molecule's biological or material properties.

Applications of 4 Phenoxyacetyl Benzaldehyde in Advanced Organic Synthesis and Materials Science

Role as a Precursor in Complex Molecule Synthesis

The reactivity of the aldehyde functional group in 4-(Phenoxyacetyl)benzaldehyde allows it to participate in a wide range of chemical transformations, making it a key building block for the synthesis of complex organic structures.

Heterocyclic Compound Synthesis (e.g., Spirodiketopiperazine Derivatives, Benzoxazoles)

In the synthesis of benzoxazoles, various aromatic aldehydes are commonly condensed with 2-aminophenols. organic-chemistry.orgresearchgate.netamazonaws.comajchem-a.comresearchgate.net This reaction typically proceeds under acidic or oxidative conditions to yield the corresponding 2-arylbenzoxazole. Given this well-established methodology, it is anticipated that this compound could react with 2-aminophenol to produce 2-(4-(phenoxyacetyl)phenyl)benzoxazole. The general scheme for this reaction is presented below:

Reaction Scheme for Benzoxazole Synthesis

In this proposed reaction, this compound reacts with 2-aminophenol in the presence of a suitable catalyst to form the corresponding benzoxazole derivative.

Azetidinone and Lactam Ring Construction

The construction of azetidinone, or β-lactam, rings is a cornerstone of medicinal chemistry. nih.govderpharmachemica.comnih.gov One of the most common methods for synthesizing these four-membered heterocyclic rings is the Staudinger synthesis, which involves the [2+2] cycloaddition of a ketene and an imine. mdpi.com Imines are typically formed by the condensation of an aldehyde with a primary amine.

Therefore, this compound can serve as a precursor for the synthesis of β-lactams. The aldehyde can be condensed with a primary amine to form an N-substituted imine. Subsequent reaction of this imine with a suitable ketene would yield the corresponding β-lactam with the 4-(phenoxyacetyl)phenyl group at the C-4 position. The general pathway is as follows:

General Scheme for Azetidinone Synthesis

This scheme illustrates the potential use of this compound in the synthesis of β-lactam rings via the formation of an intermediate imine.

Chalcone (B49325) and Related α,β-Unsaturated Systems Formation

Chalcones, or 1,3-diaryl-2-propen-1-ones, are important intermediates in the biosynthesis of flavonoids and are known for their diverse biological activities. nih.govjetir.orgnih.govresearchgate.net The most common method for synthesizing chalcones is the Claisen-Schmidt condensation, which involves the base-catalyzed reaction of a substituted benzaldehyde (B42025) with an acetophenone. nih.gov

This compound can readily participate in the Claisen-Schmidt condensation with various acetophenones to yield a series of novel chalcones. The general reaction is depicted below:

General Reaction for Chalcone Synthesis

This reaction shows the condensation of this compound with a substituted acetophenone to form a chalcone derivative.

The following table outlines the potential chalcone derivatives that can be synthesized from this compound and various acetophenones.

Acetophenone DerivativeResulting Chalcone
Acetophenone1-phenyl-3-(4-(phenoxyacetyl)phenyl)prop-2-en-1-one
4-Methylacetophenone1-(p-tolyl)-3-(4-(phenoxyacetyl)phenyl)prop-2-en-1-one
4-Methoxyacetophenone1-(4-methoxyphenyl)-3-(4-(phenoxyacetyl)phenyl)prop-2-en-1-one
4-Chloroacetophenone1-(4-chlorophenyl)-3-(4-(phenoxyacetyl)phenyl)prop-2-en-1-one
4-Nitroacetophenone1-(4-nitrophenyl)-3-(4-(phenoxyacetyl)phenyl)prop-2-en-1-one

Contribution to Advanced Materials Development

The structural features of this compound also make it a candidate for the development of advanced materials, including liquid crystals and polymers.

Liquid Crystalline Systems

Liquid crystals are a state of matter that has properties between those of a conventional liquid and those of a solid crystal. mdpi.comrdd.edu.iqresearchgate.netnih.gov The synthesis of liquid crystalline materials often involves the creation of rod-like molecules, or mesogens, which can self-assemble into ordered structures. Schiff bases, formed from the condensation of an aromatic aldehyde and an aromatic amine, are a common class of mesogens. mdpi.com

While direct studies on liquid crystals derived from this compound are limited, its aromatic structure suggests its potential as a precursor for such materials. By reacting this compound with various anilines, a series of Schiff bases with potential liquid crystalline properties can be synthesized. The general structure of these potential mesogens is shown below:

Potential Liquid Crystalline Schiff Bases

The structure of a potential mesogen derived from this compound and a substituted aniline.

Polymer Precursors and Monomers for Condensation Polymers

Condensation polymers are formed by the stepwise reaction between functional groups of monomers, resulting in the formation of a larger structural unit and the release of a small molecule such as water. libretexts.orgsavemyexams.comuomustansiriyah.edu.iqssag.skibchem.com For a molecule to act as a monomer in condensation polymerization, it must possess at least two reactive functional groups. uomustansiriyah.edu.iq

While this compound has only one aldehyde group, it can be chemically modified to introduce a second reactive group, thereby converting it into a difunctional monomer. For instance, the phenoxy group could be functionalized with a hydroxyl or carboxyl group. Alternatively, the aldehyde group can participate in polymerization reactions with monomers containing two active methylene (B1212753) groups or two amino groups. For example, a Knoevenagel condensation with a molecule containing two active methylene groups could lead to the formation of a polyester or polyamides under the appropriate conditions.

Optoelectronic Materials

No research data is currently available to describe the application of this compound in the development of optoelectronic materials.

Exploratory Applications in Other Scientific Domains

Catalytic Systems and Reagents

There is no available scientific literature on the use of this compound in catalytic systems or as a specialized reagent in advanced organic synthesis.

Chemiluminescent Systems

Information regarding the role or application of this compound in chemiluminescent systems is not present in the current body of scientific research.

Future Research Directions and Challenges

Development of Novel Stereoselective Synthetic Methodologies

The synthesis of chiral derivatives of 4-(Phenoxyacetyl)benzaldehyde, particularly those with stereocenters at the α-position to the carbonyl group or on the aromatic rings, presents a significant challenge and a promising area for research. The development of novel stereoselective synthetic methods is crucial for accessing enantiomerically pure compounds, which are often essential for applications in pharmaceuticals and materials science.

Future research in this area will likely focus on several key strategies:

Asymmetric Catalysis : The use of chiral catalysts to control the stereochemical outcome of reactions is a cornerstone of modern organic synthesis. For the synthesis of chiral analogues of this compound, research could explore enantioselective acyl cross-coupling reactions. ibm.com Nickel-catalyzed enantioselective radical reactions have also emerged as powerful tools for the synthesis of chiral α-aryl ketones. ibm.com

Organocatalysis : The development of small organic molecules as catalysts for asymmetric transformations has gained significant traction. Organocatalytic approaches could be employed for the enantioselective functionalization of the α-position of the ketone or for the asymmetric synthesis of the benzaldehyde (B42025) moiety itself. researchgate.neteurekalert.org

Biocatalysis : Enzymes offer unparalleled stereoselectivity and are increasingly used in organic synthesis. The use of novel benzaldehyde lyases and carbonyl reductases in one-pot asymmetric syntheses could provide a green and efficient route to chiral diols derived from this compound. acs.org

A significant challenge in this area is the development of catalysts and reaction conditions that are not only highly stereoselective but also tolerant of the multiple functional groups present in the target molecule.

In-depth Mechanistic Understanding of Complex Transformations

A thorough understanding of the reaction mechanisms involved in the synthesis and subsequent transformations of this compound is fundamental for optimizing existing methods and designing new ones. The synthesis of the core structure likely involves a Friedel-Crafts acylation or a related cross-coupling reaction, both of which have complex mechanistic pathways.

Future research should aim to elucidate:

Regioselectivity in Friedel-Crafts Acylation : The primary synthetic route to this compound would likely involve the Friedel-Crafts acylation of a substituted benzene (B151609) derivative. jove.comlibretexts.org Understanding and controlling the regioselectivity of this reaction, particularly with complex substrates, is a persistent challenge. rsc.orgresearchgate.netacs.org Computational studies, such as those employing Density Functional Theory (DFT), will be invaluable in predicting and rationalizing the observed regiochemical outcomes. researchgate.net

Mechanism of Nucleophilic Aromatic Substitution : The synthesis of the phenoxy ether linkage could be achieved through a nucleophilic aromatic substitution (SNAr) reaction. chemistrysteps.comwikipedia.orgnptel.ac.inmasterorganicchemistry.com In-depth studies of the SNAr mechanism, including the role of activating groups and the stability of the Meisenheimer complex intermediate, will be crucial for optimizing this key bond-forming step. wikipedia.orglibretexts.org

Reaction Intermediates and Transition States : The identification and characterization of transient intermediates and transition states in both the synthesis and subsequent reactions of this compound are critical. Spectroscopic techniques combined with computational modeling can provide detailed insights into the reaction pathways.

The complexity of these reactions, often involving multiple competing pathways, presents a significant challenge to achieving a complete mechanistic picture.

Integration of Machine Learning and Artificial Intelligence in Synthetic Design

Key areas for the integration of AI and ML include:

Retrosynthetic Analysis : AI-powered retrosynthesis tools can propose novel and efficient synthetic pathways to this compound and its derivatives. microsoft.comnih.govarxiv.orgmedium.com These tools leverage vast databases of known reactions to identify strategic bond disconnections and suggest suitable starting materials. nih.govmedium.com

Reaction Condition Optimization : Machine learning models can be trained to predict the optimal reaction conditions, such as solvent, catalyst, temperature, and reagents, for a given transformation. ibm.comacs.org This can significantly reduce the experimental effort required to optimize a synthetic step.

Catalyst Design : Deep learning models are being developed to design novel catalysts with enhanced activity and selectivity for specific reactions. This approach could be used to discover new catalysts for the stereoselective synthesis of this compound derivatives.

Exploration of Sustainable and Biocatalytic Pathways for Benzaldehyde Derivatives

The increasing emphasis on green chemistry necessitates the development of more sustainable and environmentally friendly synthetic methods. For the synthesis of this compound and its derivatives, this involves exploring alternative reagents, solvents, and catalytic systems.

Future research in sustainable synthesis will likely focus on:

Green Solvents and Reagents : The use of water as a solvent and air as an oxidant in photocatalytic processes represents a significant step towards greener synthesis of aromatic ketones. chemistryviews.org Exploring such conditions for the synthesis of this compound could drastically reduce the environmental impact.

Biocatalytic Synthesis : The use of enzymes and whole-cell systems offers a highly sustainable approach to chemical synthesis. researchgate.netsphinxsai.com Research into the biocatalytic reduction of the aldehyde and ketone functionalities of this compound could provide access to valuable chiral alcohols. researchgate.netsphinxsai.com Furthermore, biocatalytic approaches to the acylation step could offer a milder and more selective alternative to traditional Friedel-Crafts chemistry. researchgate.net

Atom Economy : Designing synthetic routes with high atom economy, where the majority of atoms from the reactants are incorporated into the final product, is a key principle of green chemistry. This can be achieved through the use of catalytic reactions and the avoidance of stoichiometric reagents.

The primary challenges in this area include the often-lower reaction rates and substrate scope of biocatalytic systems compared to traditional chemical methods, as well as the need for further development of robust and recyclable catalysts for green chemical transformations.

Expansion into Emerging Functional Materials

The unique combination of functional groups in this compound makes it an attractive building block for the synthesis of novel functional materials. The aldehyde group provides a handle for polymerization and post-polymerization modification, while the diaryl ketone-like structure and phenoxy group can impart desirable photophysical and mechanical properties.

Potential applications in materials science include:

Polymer Synthesis : The aldehyde functionality can be utilized in polymerization reactions to create novel polymers. For example, benzaldehyde-functionalized polymers have been used to construct polymer vesicles. acs.org Copolymers of phthalaldehyde and benzaldehyde derivatives have also been explored for the development of degradable polymer networks. acs.org

Phenoxy Resins : Phenoxy resins, which share structural similarities with the phenoxy moiety in the target molecule, are known for their excellent adhesion, chemical resistance, and mechanical strength. phlextek.comnih.gov Incorporating the this compound unit into polymer backbones could lead to new high-performance materials.

Photoactive Materials : Diaryl ketones are well-known photoinitiators and photosensitizers. researchgate.net The diaryl ketone-like core of this compound suggests that it and its derivatives could find applications in photocurable coatings, inks, and 3D printing resins.

A key challenge will be to establish clear structure-property relationships to guide the rational design of materials with specific functionalities. This will require a multidisciplinary approach combining synthetic chemistry, polymer science, and materials characterization.

Q & A

Basic Research Questions

Q. How can 4-(Phenoxyacetyl)benzaldehyde be synthesized with high purity for structural characterization?

  • Methodological Answer : A common approach involves palladium-catalyzed cross-coupling reactions. For example, aryl iodides can react with trifluoromethylbenzaldehyde derivatives under argon using Pd(OAc)₂ and triethylamine as a base. Reaction optimization (e.g., stoichiometry, solvent, temperature) is critical to minimize side products. Post-synthesis purification via column chromatography or recrystallization improves purity .
  • Key Considerations : Monitor reaction progress using TLC and confirm purity via HPLC or NMR. Trace impurities may arise from incomplete coupling or oxidation; reducing agents like PPh₃ can mitigate this .

Q. What analytical techniques are effective for quantifying this compound in complex mixtures?

  • Methodological Answer : High-Performance Liquid Chromatography (HPLC) paired with UV detection is widely used. Derivatization with agents like 4-(diethylamino)benzaldehyde (DEAB) enhances sensitivity under acidic conditions. Validate the method for linearity (R² > 0.99), precision (%RSD < 2%), and recovery rates (90–110%) .
  • Advanced Tip : Couple HPLC with mass spectrometry (LC-MS) for structural confirmation, especially when distinguishing isomers or degradation products .

Q. How is the crystal structure of this compound determined experimentally?

  • Methodological Answer : Single-crystal X-ray diffraction (SCXRD) is the gold standard. Crystallize the compound via slow evaporation in solvents like ethanol or DCM. Use SHELXL for refinement, ensuring hydrogen bonding and torsion angles are accurately modeled. Validate with R-factors (< 5%) and residual electron density maps .
  • Troubleshooting : Poor crystal quality may require solvent screening or temperature-gradient crystallization. Hydrogen bonding patterns (e.g., C=O⋯H interactions) influence packing; graph-set analysis aids in interpreting supramolecular motifs .

Advanced Research Questions

Q. How can contradictions between NMR and HPLC data during characterization be resolved?

  • Methodological Answer : Contradictions often arise from dynamic processes (e.g., keto-enol tautomerism) or impurities. Use variable-temperature NMR to detect tautomeric equilibria. For impurities, employ preparative HPLC to isolate fractions and re-analyze via high-resolution MS or 2D NMR (COSY, HSQC) .
  • Case Study : Inconsistent integration ratios in ¹H-NMR may indicate residual solvents or diastereomers. Compare with computational predictions (DFT) for chemical shifts .

Q. How do hydrogen bonding patterns inform the design of experiments involving this compound?

  • Methodological Answer : Hydrogen bonding dictates solubility, stability, and reactivity. For example, the aldehyde group forms C–H⋯O interactions with phenoxyacetyl moieties, affecting aggregation in solution. Use Etter’s graph-set analysis to predict co-crystal formation with APIs or coformers. Solvent choice (e.g., H-bond donors like water vs. non-polar toluene) can modulate reaction kinetics .
  • Application : In drug delivery systems, co-crystallization with polymers (e.g., PEG) leverages H-bonding to enhance bioavailability .

Q. What strategies optimize catalytic conditions for synthesizing this compound derivatives?

  • Methodological Answer : Screen Pd-based catalysts (e.g., Fe₃O4@SiO₂-Pd) for cross-coupling reactions. Use Design of Experiments (DoE) to optimize parameters: catalyst loading (0.5–5 mol%), temperature (60–120°C), and solvent polarity (DMF vs. toluene). Kinetic studies (e.g., GC/MS timepoints) identify rate-limiting steps .
  • Innovation : Replace traditional catalysts with recyclable magnetic nanoparticles to improve sustainability. Monitor leaching via ICP-MS .

Safety and Compliance

Q. What safety protocols are essential when handling this compound in the lab?

  • Methodological Answer : Refer to SDS guidelines: use PPE (gloves, goggles), work in a fume hood, and avoid inhalation. Store in amber glass under inert gas to prevent aldehyde oxidation. Dispose of waste via approved protocols for aromatic aldehydes (e.g., incineration) .
  • Risk Mitigation : Test for acute toxicity (e.g., Ames test) if uncharacterized derivatives are synthesized. Monitor ecotoxicity data for environmental impact assessments .

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